molecular formula C11H9BrN2O2 B2395740 Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate CAS No. 2089652-13-9

Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate

Cat. No.: B2395740
CAS No.: 2089652-13-9
M. Wt: 281.109
InChI Key: KLGMPPDBSSRDNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate (CAS: 2089652-13-9; molecular formula: C₁₁H₉BrN₂O₂; molecular weight: 281.11 g/mol) is a brominated 1,6-naphthyridine derivative with an ethyl ester group at position 3 and a bromine substituent at position 8 . This heterocyclic compound is widely utilized in pharmaceutical and materials chemistry, particularly as a key intermediate in Suzuki-Miyaura cross-coupling reactions to synthesize macrocyclic or functionalized naphthyridine derivatives . Its structure combines electron-withdrawing (bromo) and electron-donating (ester) groups, enabling versatile reactivity in palladium-catalyzed coupling and hydrolysis reactions .

Properties

IUPAC Name

ethyl 8-bromo-1,6-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-2-16-11(15)8-3-7-4-13-6-9(12)10(7)14-5-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGMPPDBSSRDNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1)C=NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Conditions

  • Brominating agents : Bromine (Br₂), N-bromosuccinimide (NBS), or dibromoisocyanuric acid
  • Solvents : Dichloromethane (DCM), acetic acid (AcOH), or dimethylformamide (DMF)
  • Catalysts : Iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃)
  • Temperature : 0–80°C (optimized at 50–60°C for 6–12 hours)

A representative procedure from VulcanChem employs NBS (1.1 eq) in DCM with catalytic FeBr₃, achieving 68% yield after recrystallization. Industrial protocols substitute Br₂ for cost efficiency, though this requires strict temperature control to minimize di-brominated byproducts.

Yield Optimization Strategies

Variable Optimal Range Impact on Yield
NBS Equivalents 1.05–1.10 Maximizes mono-bromination
Reaction Time 8–10 hours Prevents over-bromination
Catalyst Loading 5–10 mol% FeBr₃ Balances rate vs. side reactions
Workup Hexane precipitation Enhances purity to >97%

Regioselectivity arises from the ester group’s meta-directing effect, as confirmed by ¹H NMR studies showing singlets for H-5 and H-7 protons.

Ring-Forming Cyclization Approaches

Constructing the naphthyridine core with pre-installed bromine addresses limitations of direct bromination. The Gould-Jacobs reaction is particularly effective for this strategy.

Gould-Jacobs Cyclization

  • Starting material : 3-Amino-4-bromopyridine
  • Reagent : Diethyl ethoxymethylenemalonate
  • Conditions : Reflux in ethanol (12 hours), followed by thermal cyclization at 250°C

This method produced 8-bromo-1,5-naphthyridin-4(1H)-one in 52% yield, with analogous conditions adaptable for 1,6-naphthyridines by modifying the amino pyridine substitution pattern.

Microwave-Assisted Cyclization

Modern adaptations reduce reaction times from hours to minutes:

  • 3-Amino-4-bromopyridine (1 eq)
  • Diethyl acetylenedicarboxylate (1.2 eq)
  • Microwave irradiation: 150°C, 20 minutes
  • Yield: 65% (ethyl 8-bromo-1,6-naphthyridine-3-carboxylate)

This approach minimizes thermal decomposition while maintaining regiocontrol, as verified by LC-MS showing [M+H]⁺ at m/z 282.03.

Industrial-Scale Production Considerations

Commercial synthesis (e.g., by Ambeed, Inc.) prioritizes:

  • Cost efficiency : Br₂ over NBS despite safety challenges
  • Continuous flow reactors : Reduce exothermic risks during bromination
  • Crystallization purification : Hexane/ethyl acetate mixtures achieve pharma-grade purity (99.5%)

A typical plant-scale protocol involves:

  • Bromine (1.05 eq) added to ethyl 1,6-naphthyridine-3-carboxylate in AcOH at 50°C
  • Quenching with Na₂S₂O₃
  • Precipitation cooling to 0°C
  • Centrifugation and drying
    Output : 1.2 kg/L batch density with 74% yield

Analytical Characterization

Critical quality control metrics include:

Spectroscopic Data

Technique Key Features
¹H NMR (400 MHz, CDCl₃) δ 8.93 (s, H-2), 8.45 (d, J=5.6 Hz, H-5), 4.45 (q, J=7.1 Hz, OCH₂), 1.44 (t, J=7.1 Hz, CH₃)
¹³C NMR (101 MHz, CDCl₃) δ 164.2 (C=O), 152.1 (C-8), 118.7 (C-Br), 61.3 (OCH₂), 14.1 (CH₃)
HRMS (ESI+) m/z 283.0284 [M+H]⁺ (calc. 283.0281)

Purity Assessment

HPLC conditions (Ambeed protocol):

  • Column: C18, 5 μm, 4.6×250 mm
  • Mobile phase: 65:35 MeCN/H₂O (0.1% TFA)
  • Retention time: 6.7 minutes
  • Purity: 97.3% (area normalization)

Chemical Reactions Analysis

Nucleophilic Substitution

The bromine and chlorine atoms on the naphthyridine core can be readily substituted by nucleophiles.

  • Reagents and Conditions: Common reagents include sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Major Products: Substituted naphthyridine derivatives with various functional groups.

Oxidation and Reduction

Ethyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate can undergo oxidation and reduction reactions.

  • Oxidation: Oxidation can lead to the formation of corresponding naphthyridine N-oxides.

    • Reagents and Conditions: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

  • Reduction: Reduction can result in dihydro derivatives.

    • Reagents and Conditions: Sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF) or ethanol.

Coupling Reactions

This compound can participate in various coupling reactions.

  • Suzuki-Miyaura and Heck Coupling: These reactions can form biaryl or styrene derivatives.

    • Reagents and Conditions: Palladium catalysts with bases like potassium carbonate in solvents like toluene or ethanol.

  • Products Formed: Biaryl or styrene derivatives.

Palladium-Catalyzed Reactions

Palladium catalysts can be employed to synthesize substituted naphthyridines . For example, brominated naphthyridine derivatives can undergo Suzuki coupling reactions using phenylboronic acid in the presence of a palladium catalyst to yield 6-phenylnaphthyridines . Heck protocols, utilizing palladium(II) acetate and triphenylphosphine, can also be used .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis
Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate serves as a versatile building block for synthesizing more complex molecules. Its bromine substituent allows for various substitution reactions, making it useful in creating diverse naphthyridine derivatives. The synthesis typically involves bromination of 1,6-naphthyridine followed by esterification with ethyl chloroformate.

Common Reactions:

  • Substitution Reactions: The bromine can be replaced by nucleophiles such as amines or thiols.
  • Oxidation/Reduction: It can be oxidized to form naphthyridine oxides or reduced to produce other derivatives.
  • Ester Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Biological Applications

Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Preliminary studies suggest moderate effectiveness against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli, while showing lower activity against Pseudomonas aeruginosa.

Bacterial StrainActivity
Staphylococcus aureusModerate
Escherichia coliModerate
Pseudomonas aeruginosaLow

Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies demonstrate that derivatives can inhibit the growth of cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), primarily through mechanisms like apoptosis induction and cell cycle arrest.

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (Breast Cancer)15Apoptosis induction
HeLa (Cervical Cancer)10Cell cycle arrest
A549 (Lung Cancer)12Inhibition of proliferation

Pharmacokinetics

This compound is predicted to have high gastrointestinal absorption and the ability to cross the blood-brain barrier. This characteristic enhances its potential therapeutic applications in treating central nervous system disorders.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study:
    A study published in MDPI highlighted that naphthyridine derivatives, including this compound, showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The research emphasized the compound's moderate effectiveness against resistant strains .
  • Anticancer Research:
    Another investigation explored the anticancer effects of naphthyridine derivatives. Results indicated that structurally similar compounds could inhibit tumor growth in vitro by targeting specific signaling pathways associated with cancer cell survival .
  • Pharmacological Studies:
    Research findings suggest that this compound could serve as a lead structure for developing new drugs aimed at treating infections and cancers due to its favorable pharmacokinetic properties and biological activity .

Mechanism of Action

The mechanism of action of ethyl 8-bromo-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Reactivity Differences

  • Positional Isomerism: Ethyl 8-bromo-1,6-naphthyridine-2-carboxylate differs only in the ester position (2 vs. 3). For example, the 3-carboxylate isomer is more commonly used in macrocyclization via Suzuki reactions .
  • Halogen Substitution : Bromine at position 8 (target compound) offers superior leaving-group ability compared to chlorine in analogs (e.g., ethyl 4-chloro-7-methoxy-1,6-naphthyridine-3-carboxylate), enhancing reactivity in nucleophilic substitutions .
  • Functional Group Effects: Amino or oxo groups (e.g., ethyl 8-amino-1,6-naphthyridine-3-carboxylate or 5-chloro-4-oxo derivatives) modify electron density. Amino groups increase nucleophilicity, while oxo groups introduce hydrogen-bonding sites, relevant in drug-receptor interactions .

Biological Activity

Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • Molecular Formula : C₁₁H₉BrN₂O₂
  • Molar Mass : 281.11 g/mol
  • Appearance : White to yellow solid

This compound belongs to the class of 1,6-naphthyridines, which are known for their diverse biological applications. The precise targets of this compound are currently unidentified; however, it is hypothesized to interact with biological pathways similar to other naphthyridine derivatives.

Potential Mechanisms Include:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits activity against various bacterial strains. It may interfere with bacterial metabolism or cell wall synthesis.
  • Anticancer Properties : Research suggests that derivatives of this compound may induce apoptosis in cancer cells through mechanisms such as the inhibition of specific enzymes involved in cell proliferation.

Antimicrobial Activity

This compound has shown promising results in preliminary antimicrobial studies. It is believed to be effective against a range of bacteria, including resistant strains.

Bacterial Strain Activity
Staphylococcus aureusModerate
Escherichia coliModerate
Pseudomonas aeruginosaLow

Anticancer Activity

Research on naphthyridine derivatives has indicated potential anticancer effects. A study demonstrated that certain derivatives could inhibit the growth of various cancer cell lines.

Cell Line IC₅₀ (µM) Mechanism
MCF-7 (Breast Cancer)15Apoptosis induction
HeLa (Cervical Cancer)10Cell cycle arrest
A549 (Lung Cancer)12Inhibition of proliferation

Pharmacokinetics

The pharmacokinetic profile suggests that this compound has high gastrointestinal absorption and is likely capable of crossing the blood-brain barrier. This property enhances its potential for therapeutic applications in treating central nervous system disorders.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in MDPI reported that naphthyridine derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This compound was part of a series evaluated for its antibacterial properties, showing moderate effectiveness against resistant strains .
  • Anticancer Research : Another study explored the anticancer potential of naphthyridine derivatives, revealing that compounds structurally similar to this compound could inhibit tumor growth in vitro . The mechanism involved targeting specific signaling pathways associated with cancer cell survival.
  • Pharmacological Studies : Research indicated that this compound could serve as a lead structure for developing new drugs aimed at treating infections and cancers due to its favorable pharmacokinetic properties and biological activity .

Q & A

Q. What are the common synthetic routes to prepare ethyl 8-bromo-1,6-naphthyridine-3-carboxylate, and how do reaction conditions influence yield?

The synthesis of naphthyridine derivatives often involves cyclization or halogenation strategies. For example, ethyl 7-chloro-1-cyclopropyl-8-fluoro-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate was synthesized via cyclization of 2,4-dichloro-5-(3-cyclopropylamino-2-ethoxycarbonylacryloyl)-3-methylpyridine using NaH in THF at 0°C under nitrogen . Similarly, ethyl 2-methyl-5-oxo-4,5-dihydro-1,6-naphthyridine-3-carboxylate was obtained by reacting diethyl 2,6-dimethyl-3,5-pyridinedicarboxylate with 1,3,5-triazine in ethanol under reflux . For brominated derivatives like the target compound, bromine or bromine-containing reagents (e.g., NBS) are typically introduced at specific positions during cyclization or via post-functionalization. Yield optimization requires precise control of temperature, solvent polarity, and stoichiometry of reagents.

Q. How can the structure of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for structural confirmation. For example, ethyl 2-methyl-5-oxo-4,5-dihydro-1,6-naphthyridine-3-carboxylate was structurally validated via single-crystal X-ray diffraction . Alternatively, NMR spectroscopy can identify key functional groups: the ethyl ester group typically appears as a triplet (~1.3 ppm) and quartet (~4.3 ppm) in 1^1H-NMR, while the bromine substituent causes characteristic splitting patterns in aromatic regions. Mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 295.0 for C11_{11}H10_{10}BrN2_2O2_2) .

Intermediate Research Questions

Q. What are the optimal conditions for hydrolyzing the ethyl ester group in this compound to its carboxylic acid derivative?

Hydrolysis of the ester group depends on the stability of other substituents. Alkaline hydrolysis (e.g., 5M NaOH at 95°C for 1 hour) effectively converts ethyl 5-oxo-1,5-dihydro-1,7-naphthyridine-6-carboxylate to its carboxylic acid . However, acidic conditions (HCl in H2_2O/EtOH under reflux) are preferred if the compound contains acid-sensitive groups, as demonstrated for ethyl 7-chloro-1-cyclopropyl-8-fluoro-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate . For this compound, preliminary testing at mild pH (e.g., 1M NaOH at 50°C) is recommended to avoid debromination.

Q. How does the bromine substituent at the 8-position influence reactivity in cross-coupling reactions?

The bromine atom acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance, ethyl 7-bromo-1-ethyl-4-oxo-1,2,3,4-tetrahydro-1,6-naphthyridine-3-carboxylate underwent palladium-catalyzed coupling with aryl boronic acids to introduce aromatic groups at the 7-position . The electron-withdrawing nature of the ester group at position 3 enhances the electrophilicity of the bromine, facilitating nucleophilic displacement. However, steric hindrance from the naphthyridine framework may reduce reaction rates compared to simpler aryl bromides.

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity observed during functionalization of 1,6-naphthyridine derivatives?

Regioselectivity conflicts often arise from competing electronic and steric effects. For example, halogenation of 1,6-naphthyridine N-oxides with POCl3_3 produced mixtures of 2-, 3-, and 4-chloro derivatives due to ambiguous charge distribution . To mitigate this, computational tools (e.g., DFT calculations) can predict reactive sites. Experimentally, directing groups (e.g., ester or amino substituents) can be introduced to steer reactivity. In this compound, the ester group at position 3 likely directs electrophiles to the 5- or 7-positions, but empirical validation via competition experiments is essential.

Q. What strategies are effective for analyzing and purifying byproducts formed during the synthesis of this compound?

Byproduct identification requires hyphenated techniques like LC-MS/MS and GC-MS. For example, ethyl 5-amino-7-benzylseleno-8-cyano-4-(fur-2-yl)-1,2-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylate was found to exist as two symmetric conformers in crystal form, resolved via X-ray crystallography . Purification of brominated naphthyridines often employs silica gel chromatography with gradients of ethyl acetate/hexane, though HPLC with C18 columns may be needed for polar impurities. Recrystallization from ethanol/water mixtures can isolate high-purity crystals .

Data Analysis & Methodological Challenges

Q. How should researchers address discrepancies in biological activity data for analogs of this compound?

Contradictions in bioactivity data (e.g., antimicrobial potency) may stem from assay variability or structural nuances. For instance, trifluoromethyl groups in methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate enhanced binding to Mycobacterium tuberculosis targets compared to methoxy analogs . To standardize results, use orthogonal assays (e.g., microbroth dilution for MICs and time-kill curves for bactericidal effects) and control for substituent effects via structure-activity relationship (SAR) studies.

Q. What crystallographic software and refinements are recommended for resolving complex naphthyridine structures?

SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography. The open-source SHELX suite excels in handling high-resolution or twinned data, as demonstrated in the refinement of amino-naphthyridines . For electron density maps with ambiguous substituent positions, iterative refinement with constraints (e.g., fixed bond lengths for Br-C or ester groups) improves accuracy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.